N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety attached to a pyridine carboxamide structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of trans-β-nitrostyrene and 5-chloro-2-aminopyridine in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, in dichloromethane at 80°C for 24 hours . This method yields the desired compound with high efficiency and can be reused multiple times without significant loss of catalytic activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of nickel-based nanoparticles at 80°C.
Substitution: Potassium carbonate in ethanol at elevated temperatures.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anticoagulant, the compound acts as a direct inhibitor of Factor Xa, preventing the conversion of prothrombin to thrombin and thereby inhibiting blood clot formation . This action is mediated through the binding of the compound to the active site of Factor Xa, blocking its enzymatic activity.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-16-6-2-3-9(12(16)18)11(17)15-10-5-4-8(13)7-14-10/h2-7H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNAXDQBXFSHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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